molecular formula C12H14N2OS B10902011 N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)acetamide

N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)acetamide

Cat. No.: B10902011
M. Wt: 234.32 g/mol
InChI Key: QNTQEXMSNPNQKP-UHFFFAOYSA-N
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Description

N~1~-(3-CYANO-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHEN-2-YL)ACETAMIDE is a complex organic compound with a unique structure that includes a cyano group, a tetrahydrocyclohepta[b]thiophene ring, and an acetamide group

Properties

IUPAC Name

N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2OS/c1-8(15)14-12-10(7-13)9-5-3-2-4-6-11(9)16-12/h2-6H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNTQEXMSNPNQKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C2=C(S1)CCCCC2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-CYANO-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHEN-2-YL)ACETAMIDE typically involves the cyanoacetylation of amines. One common method includes the reaction of 2-chloro-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)acetamide with appropriate reagents under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for large-scale production while maintaining the purity and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

N~1~-(3-CYANO-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHEN-2-YL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway is followed .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols. Substitution reactions can result in a variety of derivatives depending on the nucleophile used .

Scientific Research Applications

N~1~-(3-CYANO-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHEN-2-YL)ACETAMIDE has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects in treating various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-(3-CYANO-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHEN-2-YL)ACETAMIDE involves its interaction with specific molecular targets and pathways within biological systems. The cyano group and the thiophene ring play crucial roles in its activity, potentially interacting with enzymes and receptors to exert its effects. The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)acetamide
  • N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-oxolanecarboxamide
  • N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)pentanamide

Uniqueness

Its structure allows for diverse chemical reactions and interactions, making it a valuable compound for research and development .

Biological Activity

N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

  • Molecular Formula : C18H18N2OS
  • Molecular Weight : 310.43 g/mol
  • CAS Number : 11941143

Research indicates that compounds similar to this compound exhibit various mechanisms of action, primarily through the induction of apoptosis in cancer cells. The following mechanisms have been identified:

  • Apoptosis Induction : The compound promotes programmed cell death by triggering mitochondrial pathways leading to cytochrome c release and caspase activation .
  • Inhibition of Cell Invasion : Studies have shown that related compounds can disrupt pathways involved in cell migration and invasion, such as the FAK/Paxillin pathway .
  • DNA Intercalation : Evidence suggests that the compound may intercalate with DNA, forming adducts that could lead to mutagenic effects .

Anticancer Activity

Several studies have highlighted the anticancer potential of thiophene derivatives, including this compound. For instance:

  • A study on thiophene derivatives demonstrated significant cytotoxicity against various cancer cell lines (e.g., MCF-7 breast cancer cells), with IC50 values indicating effective growth inhibition at micromolar concentrations .
CompoundCell LineIC50 (µM)
This compoundMCF-70.49 - 48.0
Related Thiophene DerivativeNUGC (Gastric Cancer)25 nM

Safety and Toxicity

Toxicological assessments are crucial for evaluating the safety profile of new compounds. In studies involving normal fibroblast cells (WI38), thiophene derivatives showed significantly lower toxicity compared to cancer cell lines, suggesting a favorable therapeutic index .

Case Studies

  • Study on MCF-7 Cells : A detailed investigation into the cytotoxic effects of thiophene derivatives on breast cancer cells showed that this compound exhibited selective toxicity towards cancerous cells while sparing normal cells .
  • In Vivo Studies : Animal models treated with related thiophene compounds exhibited reduced tumor growth and improved survival rates compared to control groups. These findings support the potential for clinical translation .

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